molecular formula C14H17NO3S2 B6540079 5-ethyl-2-methoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide CAS No. 1060282-92-9

5-ethyl-2-methoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide

Cat. No.: B6540079
CAS No.: 1060282-92-9
M. Wt: 311.4 g/mol
InChI Key: SZLYKTQMZGONFT-UHFFFAOYSA-N
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Description

This compound features a benzene sulfonamide core with distinct substituents:

  • 2-Methoxy group: Contributes to solubility via polar interactions while influencing electronic properties of the aromatic ring .
  • N-(Thiophen-3-yl)methyl substitution: Introduces a heteroaromatic thiophene moiety, which may enhance binding to targets with aromatic or hydrophobic pockets (e.g., enzymes or receptors) .

Properties

IUPAC Name

5-ethyl-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3S2/c1-3-11-4-5-13(18-2)14(8-11)20(16,17)15-9-12-6-7-19-10-12/h4-8,10,15H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLYKTQMZGONFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-2-methoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of 5-ethyl-2-methoxybenzene to introduce the sulfonamide group.

    Attachment of the Thiophene Ring: The thiophene ring is then introduced through a nucleophilic substitution reaction, where the thiophen-3-ylmethyl group is attached to the nitrogen atom of the sulfonamide.

    Final Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-2-methoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the benzene or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

5-ethyl-2-methoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-ethyl-2-methoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Modifications

The following table summarizes key structural differences and inferred properties:

Compound Name Substituents Key Features Inferred Activity/Properties Reference
Target Compound : 5-Ethyl-2-methoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide 5-Ethyl, 2-methoxy, N-(thiophen-3-yl)methyl Moderate lipophilicity, heteroaromatic substituent Potential CNS activity due to thiophene; enzyme inhibition
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide (Aziz-ur-Rehman et al., 2013) 5-Chloro, 2-methoxy, N-phenyl Electron-withdrawing chlorine; simpler N-substituent Antibacterial, antiurease activity; reduced lipophilicity vs. target compound
5-(4,4-Dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-2-methoxy-N-(4-methoxybenzyl)benzenesulfonamide (STK617643) Thiazolidinone ring, dual methoxy groups Bulky thiazolidinone group; enhanced hydrogen bonding Possible kinase inhibition; improved solubility from methoxy
SB 271046 (5-Chloro-N-[4-methoxy-3-(piperazinyl)phenyl]-3-methylbenzo[b]thiophene-2-sulfonamide) Benzo[b]thiophene, piperazine, chlorine Bulky aromatic system; basic piperazine group Serotonin receptor antagonism (5-HT₆); enhanced solubility and target affinity

Biological Activity

5-Ethyl-2-methoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide is a sulfonamide derivative featuring a unique combination of a thiophene ring and a methoxy-substituted benzene core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H15NO3S\text{C}_{13}\text{H}_{15}\text{N}\text{O}_3\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and microbial resistance. The sulfonamide group is known for its role in inhibiting bacterial dihydropteroate synthase, an essential enzyme for folate synthesis.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The mechanism typically involves the inhibition of bacterial growth through interference with folic acid synthesis. In vitro studies have shown that compounds similar to this compound possess activity against various bacterial strains, demonstrating potential as broad-spectrum antibiotics.

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives. For example, a study on related compounds demonstrated significant cytotoxic activity against several cancer cell lines, including breast cancer (MDA-MB-468) and leukemia (CCRF-CM) cells, with IC50 values ranging from 1.48 µM to 9.83 µM . The mechanism underlying this activity often involves cell cycle arrest and apoptosis induction, as evidenced by increased levels of cleaved caspases .

Case Study 1: Anticancer Efficacy

A detailed investigation into the anticancer properties of related sulfonamides revealed that the introduction of specific substituents could enhance their efficacy. In particular, the presence of a thiophene moiety was associated with increased cytotoxicity against breast cancer cells, suggesting that structural modifications can significantly impact biological activity .

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial effects of thiophene-containing sulfonamides, demonstrating their effectiveness against resistant bacterial strains. The study reported that compounds exhibiting a thiophene ring showed improved inhibition rates compared to their non-thiophene counterparts, indicating the importance of this structural feature in enhancing biological activity.

Research Findings Summary

Activity Target IC50 (µM) Mechanism
AntimicrobialVarious bacterial strainsVariesInhibition of folate synthesis
AnticancerMDA-MB-468 (breast)1.48Induction of apoptosis
CCRF-CM (leukemia)9.83Cell cycle arrest

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